1H-Indene, 1,1,2,3,4,5,6,7-octachloro-

Description

Contextualization of Highly Chlorinated Organic Compounds in Contemporary Environmental Chemistry Research

Highly chlorinated organic compounds are a broad class of synthetic chemicals that have seen widespread use in industrial and agricultural applications. Their utility stems from their chemical stability, low flammability, and insulating properties. However, these same characteristics contribute to their environmental persistence. triumvirate.com Many of these compounds are resistant to natural degradation processes, leading to their accumulation in soil, water, and biological tissues. triumvirate.com

Contemporary environmental chemistry research is heavily focused on understanding the fate and transport of these persistent organic pollutants (POPs). The degree of chlorination significantly impacts a compound's resistance to degradation, with higher levels of chlorination generally correlating with increased persistence. eurochlor.org The study of such compounds is crucial for developing effective remediation strategies and for assessing their long-term ecological and human health risks.

Structural Classification and Advanced Nomenclature of Octachloro-Indene Derivatives

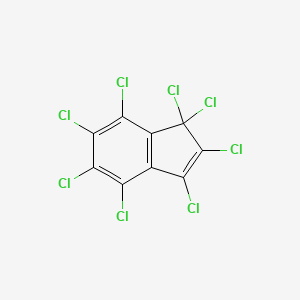

1H-Indene, 1,1,2,3,4,5,6,7-octachloro- belongs to the family of polychlorinated indenes. The indene (B144670) core is a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. In the case of the titular compound, all eight available positions on the indene skeleton are substituted with chlorine atoms.

The systematic IUPAC name for this compound is 1,1,2,3,4,5,6,7-octachloro-1H-indene. uni.lu The "1H" designation indicates that the saturated carbon atom in the five-membered ring is at position 1. The subsequent numbers and "octachloro-" prefix specify the location and number of chlorine substituents.

Below is a table detailing the key structural and chemical properties of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-.

| Property | Value |

| Molecular Formula | C₉Cl₈ |

| IUPAC Name | 1,1,2,3,4,5,6,7-octachloro-1H-indene |

| CAS Number | Not readily available |

| Molecular Weight | 391.7 g/mol |

| Structure | A bicyclic aromatic hydrocarbon (indene) fully substituted with eight chlorine atoms. |

Historical Academic Research Trajectories on Polychlorinated Indene Compounds

While extensive research has been conducted on other classes of polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs), the academic literature specifically focused on the historical research trajectory of polychlorinated indenes is less extensive. triumvirate.comcleanthehousatonic.com Much of the early research on chlorinated organic compounds was driven by their widespread industrial use and subsequent discovery as environmental contaminants.

The history of PCBs, for instance, dates back to their first commercial production in 1929. triumvirate.com Concerns about their environmental impact and health effects began to surface in the mid-20th century, leading to a significant body of research and eventual bans on their production. triumvirate.comcleanthehousatonic.com It is plausible that research into polychlorinated indenes followed a similar, albeit less prominent, path, likely emerging as a subject of interest due to their structural similarity to other well-known POPs and their potential formation as byproducts in industrial processes. Research into the synthesis of various indene derivatives has been a consistent area of study in organic chemistry. organic-chemistry.org

Research Significance of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- as a Model Recalcitrant Compound

The significance of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- in research stems from its status as a highly chlorinated and therefore highly recalcitrant molecule. Its complete chlorination makes it an ideal model compound for studying the fundamental principles of persistence and degradation of perchlorinated aromatics.

Key research areas where this compound serves as a valuable model include:

Degradation Studies: Investigating the biotic and abiotic degradation pathways of highly chlorinated compounds. Its resistance to breakdown allows researchers to explore novel and powerful degradation techniques, such as advanced oxidation processes or specialized microbial strains. researchgate.netresearchgate.net The general principles of microbial degradation of chlorinated aromatic compounds involve either using them as an electron donor (oxidation) or an electron acceptor (reductive dehalogenation). eurochlor.org

Toxicological Investigations: Understanding the structure-activity relationships that govern the toxicity of polychlorinated aromatics. By comparing the toxicological profiles of different chlorinated indenes, researchers can elucidate the role of chlorine substitution patterns in eliciting adverse biological effects.

Analytical Method Development: The unique structure of octachloroindene presents challenges and opportunities for the development of advanced analytical techniques for the detection and quantification of trace levels of highly chlorinated compounds in complex environmental matrices.

The study of such recalcitrant molecules is essential for developing a comprehensive understanding of the environmental behavior of persistent organic pollutants and for creating effective strategies to mitigate their impact.

Structure

3D Structure

Properties

CAS No. |

56946-64-6 |

|---|---|

Molecular Formula |

C9Cl8 |

Molecular Weight |

391.7 g/mol |

IUPAC Name |

1,1,2,3,4,5,6,7-octachloroindene |

InChI |

InChI=1S/C9Cl8/c10-3-1-2(5(12)7(14)6(3)13)9(16,17)8(15)4(1)11 |

InChI Key |

YIMCJQRSYSGJGZ-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(C(=C2Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of 1h Indene, 1,1,2,3,4,5,6,7 Octachloro

Controlled Synthesis Approaches for Chlorinated Indene (B144670) Skeletons

The deliberate synthesis of a highly chlorinated indene such as octachloroindene would likely involve the exhaustive chlorination of the indene or indane core. This can be approached through direct halogenation strategies, which are governed by electrophilic substitution mechanisms and can be influenced by various catalytic systems.

Direct Halogenation Strategies for Indene Derivatization

Direct halogenation is a fundamental method for introducing halogen atoms onto an aromatic ring. For the exhaustive chlorination of indene to yield the octachloro derivative, a stepwise substitution of all available hydrogen atoms with chlorine would be necessary. This process would involve the chlorination of both the aromatic ring and the five-membered ring of the indene structure.

The reaction would likely require harsh conditions, including the use of strong chlorinating agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the chlorine. The progress of the reaction would need to be carefully monitored to ensure complete substitution and to manage the formation of various chlorinated intermediates.

Electrophilic Substitution Mechanisms in Polychlorination Processes

The chlorination of the benzene (B151609) ring portion of the indene molecule proceeds via an electrophilic aromatic substitution (EAS) mechanism. This multi-step process can be summarized as follows:

Generation of the Electrophile: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), interacts with the chlorinating agent to generate a highly reactive electrophile, often depicted as a chloronium ion (Cl⁺) or a polarized complex.

Formation of the Sigma Complex (Arenium Ion): The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step temporarily disrupts the aromaticity of the ring.

Deprotonation and Restoration of Aromaticity: A weak base, such as the conjugate base of the catalyst (e.g., FeCl₄⁻), removes a proton from the carbon atom bearing the new chlorine substituent. This restores the aromaticity of the ring and regenerates the catalyst.

This process would occur sequentially at all available positions on the aromatic ring. The substitution pattern is guided by the directing effects of the existing substituents. The cyclopentene (B43876) portion of the indene molecule would also undergo chlorination, likely through a combination of radical and electrophilic addition/substitution pathways, to achieve full chlorination.

Catalytic Systems for Indene Functionalization

A variety of catalytic systems have been developed to facilitate the functionalization of indene and other aromatic compounds. For exhaustive chlorination, the choice of catalyst is crucial for driving the reaction to completion.

| Catalyst Type | Example(s) | Role in Chlorination |

| Lewis Acids | FeCl₃, AlCl₃, SbCl₅ | Enhance the electrophilicity of the chlorinating agent. |

| Organocatalysts | Acetonitrile, Thiourea derivatives | Can activate chlorinating agents like sulfuryl chloride and influence regioselectivity. nih.gov |

| Metal-based Catalysts | Copper and Ruthenium complexes | While often used for other functionalizations, certain metal catalysts can mediate halogenation reactions. |

Table 1: Examples of Catalytic Systems Potentially Applicable to Indene Chlorination

The selection of an appropriate catalyst and reaction conditions would be critical to achieving the desired octachloro- substitution without significant side reactions or degradation of the indene skeleton.

Unintentional Formation Pathways of Polychlorinated Indenes

Polychlorinated aromatic compounds can be formed unintentionally as byproducts in various industrial and thermal processes. The formation of octachloroindene could potentially occur through similar pathways.

Pyrolytic Formation from Chlorinated Hydrocarbons

Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is a known route for the formation of various polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). researchgate.net It is conceivable that polychlorinated indenes could be formed through the pyrolysis of specific chlorinated hydrocarbon precursors.

For instance, the thermal degradation of chlorinated aliphatic or aromatic compounds could generate radical species that subsequently combine and cyclize to form the indene skeleton, which could then undergo further chlorination under the high-temperature, chlorine-rich environment.

| Precursor Type | Potential Formation Pathway |

| Chlorinated Aliphatic Hydrocarbons | Thermal fragmentation to smaller radical species, followed by recombination and cyclization to form aromatic structures, which are then further chlorinated. nih.gov |

| Chlorinated Aromatic Hydrocarbons | Condensation and rearrangement reactions of smaller chlorinated aromatic molecules to build up larger polycyclic structures like indene. nih.gov |

Table 2: Potential Pyrolytic Formation Pathways for Polychlorinated Indenes

Mechanistic Studies of Halogen-Promoted Isomerization and Growth

During thermal processes, halogen atoms can promote the isomerization and growth of polycyclic aromatic hydrocarbons (PAHs). Chlorine radicals can abstract hydrogen atoms from aromatic rings, leading to the formation of aryl radicals. These radicals can then undergo various reactions, including:

Addition to other unsaturated species: Leading to the growth of larger polycyclic systems.

Intramolecular cyclization: Forming new ring structures.

Isomerization: Rearrangement of the carbon skeleton.

These halogen-promoted reactions could contribute to the formation of the indene ring system from smaller precursors in a complex reaction matrix. Further chlorination of the newly formed indene skeleton would then lead to more highly chlorinated congeners.

By-Product Formation in Industrial Chlorination Processes

The emergence of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- as a by-product is intricately linked to large-scale industrial chlorination processes, particularly those involving C5 feedstocks. While direct and intentional synthesis provides a controlled route to this compound, its unintended formation in industrial settings highlights the complex reaction cascades that can occur under harsh chlorination conditions.

Detailed research into the waste streams and by-products of certain legacy industrial processes has suggested the potential for the formation of a variety of polychlorinated cyclic compounds. The manufacturing of chlorinated pesticides, such as those derived from hexachlorocyclopentadiene, involved aggressive chlorination steps at elevated temperatures and pressures. Under these conditions, the complex mixture of reactants and intermediates could undergo a series of reactions including additions, eliminations, and cyclizations, leading to the formation of unintended, highly chlorinated molecules.

The proposed mechanism for the formation of octachloro-1H-indene as a by-product involves the dimerization and subsequent chlorination of C5 precursors. In processes where cyclopentadiene (B3395910) or its chlorinated derivatives are present, the reactive environment can facilitate Diels-Alder type reactions followed by further chlorination and dehydrochlorination steps. The presence of catalysts, often metal chlorides, can further promote these complex reaction pathways.

The identification and characterization of such trace by-products in complex industrial mixtures require sophisticated analytical techniques, including high-resolution gas chromatography coupled with mass spectrometry (GC-MS). The data presented in the following table is a hypothetical representation based on the types of by-products that could be expected in such processes, illustrating the relative abundance of octachloro-1H-indene compared to other chlorinated species.

Table 1: Hypothetical Distribution of Chlorinated By-Products in an Industrial Process Waste Stream

| Compound | Chemical Formula | CAS Number | Hypothetical Concentration (ppm) |

| Hexachlorocyclopentadiene | C5Cl6 | 77-47-4 | 500 |

| Octachlorocyclopentene | C5Cl8 | 706-78-5 | 150 |

| 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- | C9Cl8 | 55331-89-0 | 25 |

| Decachlorodicyclopentene | C10Cl10 | Not Available | 10 |

| Hexachlorobenzene | C6Cl6 | 118-74-1 | 5 |

While the direct synthesis of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- has been documented, its presence as a by-product in industrial chlorination processes remains a subject of ongoing investigation. The complex nature of these industrial reaction mixtures makes the isolation and identification of every trace component a significant analytical challenge. However, the potential for its formation underscores the importance of thorough process understanding and waste stream analysis in the chemical industry to ensure environmental stewardship and process efficiency.

Chemical Reactivity and Transformation Mechanisms of 1h Indene, 1,1,2,3,4,5,6,7 Octachloro

Fundamental Reaction Pathways of Highly Chlorinated Indenes

The chemical reactivity of highly chlorinated indenes, such as 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-, is characterized by three main pathways: dehydrochlorination, nucleophilic substitution, and oxidative transformations. These reactions are influenced by the steric and electronic effects of the numerous chlorine substituents.

Dehydrochlorination is a common reaction for chlorinated hydrocarbons, involving the elimination of a hydrogen and a chlorine atom from adjacent carbon atoms to form a double bond and hydrogen chloride. In the case of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-, the presence of a single hydrogen atom at the 1-position makes it a primary candidate for such an elimination reaction. This process is typically base-catalyzed, where the base abstracts the proton, and the chloride ion is subsequently eliminated.

The mechanism of dehydrochlorination can proceed through different pathways, with the E2 (bimolecular elimination) mechanism being prevalent for many chlorinated hydrocarbons. In this concerted mechanism, the rate of reaction is dependent on the concentration of both the substrate and the base. The reaction is initiated by the attack of a base on the hydrogen atom, followed by the simultaneous formation of a carbon-carbon double bond and the departure of the chloride leaving group. The efficiency of this reaction is influenced by the strength of the base and the stereochemical arrangement of the hydrogen and chlorine atoms. For 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-, the planarity of the five-membered ring may influence the accessibility of the hydrogen atom to the base.

It is important to note that while dehydrochlorination is a plausible pathway, the high degree of chlorination on the rest of the molecule can influence the acidity of the C-H bond and the stability of the resulting alkene.

Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, replaces a leaving group on a substrate. In 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-, the chlorine atoms act as potential leaving groups. Nucleophilic substitution reactions can occur at both the sp3-hybridized carbon of the five-membered ring and the sp2-hybridized carbons of the aromatic ring.

Research on the closely related compound, perchloroindane, has shown that aromatic chlorines are more susceptible to substitution than aliphatic chlorines. For instance, reaction with ethoxide ion leads to the substitution of chlorine atoms on the aromatic ring. This suggests that nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for highly chlorinated indenes. The SNAr mechanism typically involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The presence of multiple electron-withdrawing chlorine atoms on the ring is expected to stabilize this intermediate, thereby facilitating the substitution reaction. The reaction is completed by the departure of the chloride ion.

The general form of a nucleophilic substitution reaction can be represented as: Nuc:- + R-Cl → R-Nuc + Cl- Where Nuc:- is the nucleophile, and R-Cl represents the chlorinated substrate.

The reactivity towards nucleophiles is dependent on several factors, including the nature of the nucleophile, the solvent, and the specific position of the chlorine atom on the indene (B144670) skeleton.

| Reaction Type | General Mechanism | Key Factors |

|---|---|---|

| Dehydrochlorination | Base-catalyzed elimination of HCl | Base strength, solvent, temperature |

| Nucleophilic Substitution (SNAr) | Attack of a nucleophile on the aromatic ring | Nucleophile strength, electron-withdrawing groups on the ring |

Oxidative transformations of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- can lead to the formation of various degradation products, including chlorinated phenols and benzoic acids. The double bond in the five-membered ring and the aromatic system are potential sites for oxidative attack. Common oxidants in environmental and laboratory settings include hydroxyl radicals (•OH), ozone (O3), and permanganate.

The oxidation of chlorinated aromatic compounds often proceeds via the addition of hydroxyl radicals to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of a chlorine atom or further oxidation to form chlorinated phenols. The presence of multiple chlorine atoms can influence the position of radical attack and the subsequent reaction pathways.

In some cases, oxidative degradation can lead to the cleavage of the aromatic ring, resulting in the formation of smaller, more oxidized organic molecules. The specific products formed will depend on the oxidant used and the reaction conditions. For example, the oxidation of related polychlorinated biphenyls (PCBs) can yield hydroxylated PCBs, which can be further metabolized to quinonoid species. nih.gov

Abiotic Environmental Degradation Mechanisms

The environmental fate of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- is largely determined by its resistance to abiotic degradation processes, such as hydrolysis and photolysis. The high degree of chlorination generally increases the persistence of organic compounds in the environment.

Hydrolysis is the reaction of a compound with water. For chlorinated hydrocarbons, this typically involves the nucleophilic substitution of a chlorine atom by a hydroxide (B78521) ion or a water molecule. The rate of hydrolysis is highly dependent on the structure of the compound and the environmental conditions, such as pH and temperature.

The rate of hydrolysis for many organic compounds follows first-order kinetics, where the rate is proportional to the concentration of the compound. The half-life (t1/2) is a common measure of the rate of hydrolysis.

| Compound Class | General Hydrolytic Stability | Influencing Factors |

|---|---|---|

| Highly Chlorinated Aromatics | Generally stable | pH, temperature, steric hindrance |

Photochemical degradation, or photolysis, is the breakdown of a compound by light. For 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-, absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions. The primary photochemical process for chlorinated aromatic compounds is the cleavage of the carbon-chlorine bond to form a radical species.

The general pathway for the photolysis of a chlorinated aromatic compound (Ar-Cl) can be described as: Ar-Cl + hν → [Ar-Cl] → Ar• + Cl•*

The aryl radical (Ar•) formed can then undergo a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen. These reactions can lead to the formation of less chlorinated indenes, hydroxylated products, and other degradation products.

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of molecules transformed divided by the number of photons absorbed. The quantum yield is a critical parameter for assessing the rate of photochemical degradation in the environment. While specific quantum yield data for 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- are not available, studies on other chlorinated aromatic compounds have shown that quantum yields can vary significantly depending on the solvent and the presence of other substances that can act as photosensitizers or quenchers. For instance, the photolysis of perchloroethylene has been shown to be influenced by factors such as pH and initial concentration. nih.govenviro.wiki

Photochemical Degradation Pathways and Quantum Yields

Effects of Ultraviolet Irradiation on Skeletal Structure and Chlorine Content

Ultraviolet (UV) irradiation is a primary abiotic mechanism for the degradation of persistent chlorinated organic pollutants in the environment. For highly chlorinated compounds, the principal effect of UV energy is the cleavage of carbon-chlorine (C-Cl) bonds, a process known as photolysis or photodegradation. researchgate.net The absorption of UV photons excites the molecule, providing sufficient energy to break the C-Cl bonds, which are typically the most labile bonds in the structure.

Table 1: Expected Effects of UV Irradiation on Highly Chlorinated Aromatic Compounds

| Effect | Description | Primary Consequence |

|---|---|---|

| Photolytic Dechlorination | Cleavage of carbon-chlorine (C-Cl) bonds upon absorption of UV energy. | Reduction in chlorine content; formation of less chlorinated congeners. |

| Free Radical Formation | Homolytic cleavage of C-Cl bonds can generate organic radicals and chlorine radicals. | Initiation of secondary chain reactions. |

| Skeletal Rearrangement | With sufficient energy, the carbon skeleton of the molecule may undergo structural changes. | Formation of isomeric products. |

| Ring Cleavage | Prolonged exposure to high-energy UV can lead to the breakdown of the aromatic ring structure. | Formation of smaller, aliphatic byproducts. |

Identification of Photolytic Transformation Products

The photolytic degradation of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- is anticipated to generate a complex mixture of transformation products. The primary products would be a series of less-chlorinated indenes, formed through the sequential loss of chlorine atoms. This process would yield various congeners of heptachloro-, hexachloro-, and pentachloro-1H-indene, and so on.

In aqueous environments, reactions with hydroxyl radicals (•OH), which can be generated by various photochemical processes, may lead to the formation of hydroxylated derivatives. researchgate.net These hydroxylated polychlorinated indenes would be more polar and potentially more susceptible to further degradation than the parent compound. If oxygen is present, other oxidized products such as chlorinated indanones or products of aromatic ring cleavage could also be formed. The exact distribution of these photoproducts would depend on factors such as the wavelength and intensity of the UV radiation, the reaction medium, and the presence of other chemical species that can act as photosensitizers or radical scavengers. nih.gov

Table 2: Potential Photolytic Transformation Products of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-

| Product Class | Formation Pathway | Examples |

|---|---|---|

| Lower Chlorinated Indenes | Stepwise reductive dechlorination (replacement of Cl with H). | Heptachloro-1H-indene, Hexachloro-1H-indene. |

| Hydroxylated Derivatives | Attack by photochemically generated hydroxyl radicals. | Hydroxy-heptachloro-1H-indene. |

| Oxidized Products | Reaction with oxygen or other reactive oxygen species. | Chlorinated indanones, ring-cleavage products (e.g., chlorinated carboxylic acids). |

| Isomers | Rearrangement of the indene skeleton or chlorine atoms. | Positional isomers of lower chlorinated indenes. |

Catalyzed Oxidation in Environmental Matrices

Given its expected recalcitrance, the degradation of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- in environmental matrices often requires chemical intervention. Catalyzed oxidation, particularly through Advanced Oxidation Processes (AOPs), represents an effective strategy for the destruction of persistent chlorinated pollutants. nih.govresearchgate.net AOPs are characterized by the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH). researchgate.net

These processes, which include methods like UV/H₂O₂, UV/O₃, and Fenton's reagent, can effectively mineralize chlorinated organic compounds to carbon dioxide, water, and inorganic chloride ions. nih.gov The hydroxyl radical is a non-selective oxidant that can readily attack the electron-rich aromatic system of octachloroindene, initiating a cascade of oxidative reactions that lead to ring cleavage and complete degradation.

Another approach is catalytic oxidation over solid catalysts, such as those based on noble metals (e.g., platinum) or metal oxides. nih.govsci-hub.se This technology can achieve the destruction of chlorinated hydrocarbons at significantly lower temperatures than thermal incineration, converting them into CO₂, H₂O, and HCl while minimizing the formation of highly toxic byproducts like dioxins. nih.gov The catalyst facilitates the reaction between the pollutant and an oxidant (typically oxygen from the air), enhancing the rate and efficiency of degradation. sci-hub.seresearchgate.net

Biotic Transformation and Biodegradation Studies of Polychlorinated Indenes

The biological fate of highly chlorinated compounds is a critical aspect of their environmental impact. These substances are often resistant to biological breakdown, allowing them to persist and bioaccumulate.

Recalcitrance to Microbial Degradation in Natural Environments

1H-Indene, 1,1,2,3,4,5,6,7-octachloro- is predicted to be highly recalcitrant to microbial degradation, particularly under aerobic conditions. eurochlor.orgnih.gov The persistence of such compounds is attributed to several factors. The high degree of chlorination makes the molecule electron-deficient and thus a poor substrate for the electrophilic attack by oxygenase enzymes, which typically initiate aerobic degradation pathways. ijcmas.com Furthermore, the large number of chlorine atoms creates significant steric hindrance, physically blocking the active sites of degradative enzymes. nih.gov

The low aqueous solubility and strong tendency to adsorb to soil organic matter and sediments also reduce the bioavailability of the compound to microorganisms. This combination of inherent chemical stability and limited bioavailability makes highly chlorinated compounds like octachloroindene, highly chlorinated PCBs, and the pesticide chlordecone (B1668712) exceptionally persistent in the environment. frontiersin.org

Enzymatic Biotransformation Processes in Xenobiotic Metabolism

Microorganisms have evolved a diverse array of enzymes to metabolize foreign or synthetic compounds (xenobiotics). The primary enzymes involved in the initial breakdown of aromatic pollutants are oxygenases, such as cytochrome P450 monooxygenases (CYPs) and dioxygenases. ijcmas.comgdut.edu.cnnih.gov These enzymes catalyze the incorporation of oxygen into the aromatic ring, typically forming hydroxylated intermediates. gdut.edu.cnnih.gov This initial step increases the compound's water solubility and makes it more amenable to subsequent enzymatic reactions, often leading to ring cleavage.

However, the efficacy of these aerobic enzymatic processes is generally inversely related to the degree of chlorination. oaepublish.com While bacteria and fungi possess these enzymatic systems, they are unlikely to be effective against a perchlorinated molecule like octachloroindene.

In contrast, under anaerobic conditions, a different pathway known as reductive dechlorination can occur. eurochlor.org Certain anaerobic bacteria can use highly chlorinated compounds as terminal electron acceptors in a process called "halorespiration," where a chlorine atom is removed and replaced with a hydrogen atom. eurochlor.orgeurochlor.org This process is crucial for the initial breakdown of highly chlorinated compounds, as it produces less chlorinated congeners that can then be degraded further, sometimes by aerobic pathways. mdpi.com Therefore, the complete biodegradation of a compound like octachloroindene would likely require a sequence of anaerobic and aerobic conditions.

Factors Influencing Biodegradation Efficiency of Highly Chlorinated Compounds

The efficiency of microbial degradation of highly chlorinated compounds is governed by a complex interplay of chemical, biological, and environmental factors.

Degree of Chlorination : This is a paramount factor. High levels of chlorination inhibit aerobic degradation but are a prerequisite for anaerobic reductive dechlorination. eurochlor.org

Redox Conditions : The presence or absence of oxygen determines which metabolic pathways are active. Anaerobic conditions are often necessary for the initial dechlorination step, while aerobic conditions are required for the subsequent ring cleavage and mineralization of the resulting less-chlorinated products. eurochlor.org

Bioavailability : The extent to which a compound is available to microorganisms is critical. Low water solubility and strong sorption to environmental matrices can severely limit degradation rates. mdpi.com

Microbial Community : The presence of specific microorganisms or microbial consortia possessing the necessary degradative enzymes (e.g., dehalogenases, oxygenases) is essential for biotransformation to occur. nih.gov

Co-metabolism : Degradation can occur when an enzyme produced by a microbe to metabolize a primary substrate fortuitously acts on the chlorinated pollutant. eurochlor.org The presence of such primary substrates can enhance the degradation of the target compound.

Environmental Parameters : Factors such as pH, temperature, and the availability of essential nutrients can significantly affect microbial growth and enzymatic activity, thereby influencing the rate and extent of biodegradation. mdpi.com

Table 3: Key Factors Influencing the Biodegradation of Highly Chlorinated Compounds

| Factor | Influence on Biodegradation |

|---|---|

| Degree of Chlorination | High chlorination inhibits aerobic pathways but is favorable for anaerobic reductive dechlorination. |

| Redox Potential | Anaerobic conditions are required for initial dechlorination; aerobic conditions are needed for subsequent ring cleavage. |

| Bioavailability | Low aqueous solubility and high sorption to particles reduce availability to microbes, limiting degradation. |

| Microbial Presence | Requires specific microbial populations with genes for enzymes like reductive dehalogenases and dioxygenases. |

| Co-substrates | Presence of a primary growth substrate can induce enzymes that co-metabolize the chlorinated pollutant. |

| pH and Temperature | Optimal ranges are required for microbial activity; extreme conditions can inhibit or halt biodegradation. |

Environmental Fate and Persistence Dynamics of 1h Indene, 1,1,2,3,4,5,6,7 Octachloro

Environmental Partitioning and Distribution in Multimedia Systems

The environmental distribution of a chemical is governed by its physical and chemical properties, which dictate how it partitions between different environmental compartments such as air, water, soil, and biota. For highly chlorinated compounds like 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-, properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow) are key determinants of their fate. lifesurfing.eu

Highly chlorinated hydrocarbons are generally characterized by low water solubility and low vapor pressure, but a high octanol-water partition coefficient. stanford.edu This suggests that 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- is likely to be hydrophobic and will preferentially partition from water into organic phases. lifesurfing.eu Consequently, in aquatic environments, it is expected to adsorb strongly to suspended solids and bed sediments. sccwrp.org In terrestrial environments, it would exhibit low mobility in soil and a high potential for binding to soil organic matter. ecetoc.org

The partitioning behavior also influences its potential for long-range environmental transport. While the low vapor pressure might suggest limited atmospheric mobility, many persistent organic pollutants are known to undergo "global distillation," where they volatilize in warmer regions and are transported through the atmosphere to colder regions, where they condense and are deposited. defra.gov.uk The partitioning of chlorinated hydrocarbons into plant biomass can also play a significant role in their global environmental distribution. osti.gov

Table 1: Estimated Physicochemical Properties and Environmental Partitioning Coefficients for 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- (based on analogous compounds)

| Property | Estimated Value | Implication for Environmental Partitioning |

| Molecular Weight | ~443.7 g/mol | Influences diffusion and transport rates. |

| Water Solubility | < 1 µg/L | Low mobility in water; strong partitioning to sediment and biota. |

| Vapor Pressure | < 0.001 Pa at 25°C | Low volatility, but long-range transport is possible via atmospheric particles. |

| Log Kow | > 6 | High potential for bioaccumulation in fatty tissues of organisms. |

| Organic Carbon-Water Partition Coefficient (Koc) | > 100,000 L/kg | Strong adsorption to soil and sediment organic matter. |

Note: These values are estimations based on the properties of other highly chlorinated cyclic hydrocarbons and are intended for illustrative purposes.

Assessment of Recalcitrance to Natural Attenuation Processes

Natural attenuation involves processes that reduce the mass, toxicity, mobility, volume, or concentration of contaminants in the environment without human intervention. gw-project.org These processes include biodegradation, dispersion, dilution, adsorption, and chemical or biological stabilization. For highly chlorinated compounds, the rate of natural attenuation is often extremely slow, leading to their persistence in the environment. nih.gov

The carbon-chlorine bond is strong, and the high number of chlorine atoms in 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- makes it sterically hindered and electronically stabilized, rendering it highly resistant to both microbial and abiotic degradation. stanford.edu

Biotic Degradation:

Aerobic Degradation: Under aerobic conditions, the initial steps of microbial degradation of aromatic compounds often involve oxidation by oxygenase enzymes. However, the high degree of chlorination can inhibit these enzymatic activities. epa.goved.ac.uk Complete mineralization of highly chlorinated compounds under aerobic conditions is rare. eurochlor.org

Anaerobic Degradation: Reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen, is a more favorable pathway for highly chlorinated compounds under anaerobic conditions. eurochlor.orgslideshare.net This process is typically slow and may lead to the formation of less chlorinated but still persistent and potentially toxic intermediates.

Abiotic Degradation:

Hydrolysis: The C-Cl bonds in aromatic and cyclic structures are generally resistant to hydrolysis under typical environmental pH and temperature conditions. scispace.com

Photolysis: Direct photolysis can occur if the compound absorbs sunlight, leading to the cleavage of C-Cl bonds. nih.govresearchgate.net The effectiveness of this process depends on the availability of sunlight and the presence of photosensitizing agents in the environment. For many organochlorine compounds, photolysis is a slow degradation pathway. scispace.com

Given these factors, 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- is expected to be highly recalcitrant to natural attenuation processes, leading to its long-term persistence in the environment.

Characterization of Environmental Transformation Products and Metabolites

Due to its expected resistance to degradation, the formation of transformation products from 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- in the environment is likely to be a very slow process. However, over long periods, some transformation can be anticipated, primarily through reductive dechlorination under anaerobic conditions and potentially photolysis.

Potential Transformation Pathways:

Reductive Dechlorination: Stepwise removal of chlorine atoms would lead to the formation of a series of lesser-chlorinated indene (B144670) compounds. For example, heptachloro-, hexachloro-, and pentachloro-indenes could be formed. The specific isomers produced would depend on the position of the chlorine atom that is removed.

Photolytic Transformation: Photolysis could lead to dechlorination as well as other structural rearrangements. The resulting products could be hydroxylated or oxidized derivatives, although the exact structures are difficult to predict without experimental data.

The environmental significance of these transformation products is a key concern. In many cases, the degradation products of chlorinated compounds can be as or more toxic and persistent than the parent compound. nih.gov For instance, the transformation of some organochlorine pesticides can lead to metabolites with significant biological activity.

Table 2: Plausible Environmental Transformation Products of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-

| Transformation Process | Potential Products | Environmental Significance |

| Reductive Dechlorination | Heptachloro-indenes, Hexachloro-indenes | Likely to be persistent and bioaccumulative, though potentially less so than the parent compound. Toxicity may vary. |

| Photolysis | Hydroxylated and/or dechlorinated indenes | May be more water-soluble and potentially more amenable to further degradation, but could also have different toxicological profiles. |

| Biotransformation | Conjugates (e.g., with glutathione) | In organisms, metabolism may lead to the formation of conjugates to facilitate excretion. However, complete detoxification is unlikely for such a highly chlorinated compound. |

Note: This table is hypothetical and based on the known transformation pathways of other highly chlorinated aromatic and cyclic compounds.

Predictive Modeling of Environmental Transport and Persistence

In the absence of experimental data, predictive models are essential tools for estimating the environmental transport and persistence of chemicals like 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-. These models use the physicochemical properties of a compound to simulate its distribution and fate in a multimedia environment. defra.gov.ukresearchgate.net

Types of Models:

Fugacity Models: These models are based on the concept of fugacity, or the "escaping tendency" of a chemical from a particular phase. By calculating the fugacity of the compound in different environmental compartments, its equilibrium distribution can be predicted.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use the molecular structure of a chemical to predict its physicochemical properties and, by extension, its environmental fate and toxicity. These can be particularly useful when experimental data are lacking.

Modeling Predictions: Based on its likely properties (high Kow, low water solubility, and low vapor pressure), environmental fate models would likely predict that 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- will:

Predominantly partition to soil and sediment.

Have a high potential for bioaccumulation in aquatic and terrestrial food webs.

Exhibit limited mobility in soils, but may be subject to long-range atmospheric transport if adsorbed to particulate matter.

Regression models developed for other organochlorine pesticides have shown that factors such as historical use patterns and land use characteristics can be significant predictors of their environmental concentrations. usgs.govresearchgate.net While the specific sources of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- are not detailed here, any releases would likely result in long-term contamination of the local and potentially global environment.

Advanced Analytical and Spectroscopic Characterization of 1h Indene, 1,1,2,3,4,5,6,7 Octachloro

High-Resolution Spectroscopic Methods for Structural Elucidation

Other Vibrational and Electronic Spectroscopic Techniques (e.g., UV-Vis, Raman)

A comprehensive search of scientific literature did not yield specific experimental data on the ultraviolet-visible (UV-Vis) or Raman spectroscopy of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-. While UV-Vis spectroscopy is a valuable tool for studying compounds with chromophores, such as aromatic rings and double bonds, and Raman spectroscopy provides insight into the vibrational modes of a molecule, specific studies detailing the spectral characteristics of this particular highly chlorinated indene (B144670) derivative are not publicly available.

Theoretical calculations could provide predicted spectra, but without experimental data for comparison, these remain hypothetical. The electronic transitions (π → π* and n → π*) expected for the indene system would be significantly influenced by the eight chlorine substituents, likely resulting in bathochromic (red) shifts compared to the parent indene molecule. Similarly, the Raman spectrum would be dominated by vibrational modes involving the carbon-chlorine bonds and the chlorinated aromatic ring, but specific peak assignments are not available.

Development of Analytical Methods for Trace Analysis in Environmental Samples

The detection of trace amounts of persistent organic pollutants (POPs) like 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- in complex environmental matrices such as soil, water, and sediment is critical for environmental monitoring. While specific methods exclusively targeting this compound are not widely documented, the development of suitable analytical methodologies would be based on well-established protocols for other polychlorinated hydrocarbons, such as polychlorinated biphenyls (PCBs) and organochlorine pesticides. nih.govbohrium.com

The analytical process for trace analysis of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- would generally involve several key stages:

Sample Collection and Preparation : Representative samples would be collected from the environmental compartment of interest. Preparation would focus on isolating the analyte from the matrix. For solid samples like soil and sediment, this typically involves techniques such as Soxhlet extraction or pressurized fluid extraction (PFE). For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to concentrate the analyte. cdc.gov

Cleanup and Fractionation : Environmental extracts are complex mixtures containing many compounds that can interfere with analysis. Cleanup steps are therefore essential. Adsorption chromatography using materials like silica (B1680970) gel, alumina, or Florisil is commonly used to remove interfering compounds. cdc.gov

Instrumental Analysis : High-resolution gas chromatography (HRGC) is the technique of choice for separating complex mixtures of chlorinated hydrocarbons. researchgate.net Due to the high degree of chlorination in 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-, an electron capture detector (ECD) would offer high sensitivity. However, for unambiguous identification and quantification, mass spectrometry (MS) is preferred. Gas chromatography coupled with mass spectrometry (GC-MS), particularly high-resolution mass spectrometry (HRMS), provides the necessary selectivity and sensitivity for trace-level detection and confirmation. researchgate.net

The table below outlines the probable analytical methods that would be developed for the trace analysis of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- in environmental samples, based on established techniques for similar compounds.

| Analytical Step | Technique | Description | Typical Application |

| Extraction | Soxhlet Extraction | Continuous extraction of solid samples with an organic solvent. | Soil, Sediment, Biota |

| Solid-Phase Extraction (SPE) | Partitioning of the analyte from a liquid sample onto a solid sorbent, followed by elution. nih.gov | Water | |

| Pressurized Fluid Extraction (PFE) | Extraction using solvents at elevated temperatures and pressures to increase efficiency. | Soil, Sediment | |

| Cleanup | Adsorption Chromatography | Separation of the analyte from interfering compounds based on affinity for a solid stationary phase (e.g., silica, alumina). cdc.gov | All sample extracts |

| Gel Permeation Chromatography (GPC) | Size-exclusion chromatography to remove large molecules like lipids. | Biota | |

| Analysis | Gas Chromatography-Electron Capture Detection (GC-ECD) | Separation by GC followed by sensitive detection of halogenated compounds. researchgate.net | Screening and quantification |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC with mass-selective detection for confirmation and quantification. researchgate.net | Confirmation and quantification | |

| High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) | Provides very high selectivity and sensitivity for ultra-trace analysis. nih.gov | Ultra-trace analysis |

Theoretical and Computational Investigations of 1h Indene, 1,1,2,3,4,5,6,7 Octachloro

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the molecule's stability, electron distribution, and geometric parameters.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and stability of chemical compounds. For 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule, which corresponds to the most likely structure.

The calculations would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, the C-C bond lengths in the five-membered and six-membered rings, as well as the C-Cl bond lengths, would be determined. The planarity of the ring systems and the orientation of the chlorine atoms would also be elucidated. The stability of the molecule would be assessed by analyzing its total electronic energy and the energies of its frontier molecular orbitals (HOMO and LUMO). A large HOMO-LUMO gap would suggest high kinetic stability.

Table 1: Hypothetical Optimized Geometry Parameters for 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- from DFT Calculations

| Parameter | Value |

| C1-C2 Bond Length (Å) | Data not available |

| C-Cl Bond Length (Å) | Data not available |

| C-C-C Bond Angle (°) | Data not available |

| Dihedral Angle (°) | Data not available |

| Total Electronic Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Note: This table is a template representing the type of data that would be generated from DFT calculations. No specific experimental or computational data for this compound is currently available in the cited literature.

Thermochemical Analysis of Formation and Reaction Pathways

Thermochemical analysis provides crucial information about the energy changes that occur during chemical reactions, such as the formation or degradation of a compound. For 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-, computational methods can be used to predict its standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°).

These parameters are essential for understanding the compound's thermodynamic stability and its potential to participate in various chemical transformations. For example, the enthalpy of formation would indicate whether the molecule is stable relative to its constituent elements. Furthermore, by calculating the thermochemical properties of potential reactants and products, the feasibility and energetics of different reaction pathways, such as dehydrochlorination or oxidation, can be evaluated.

Table 2: Hypothetical Thermochemical Data for 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-

| Thermochemical Property | Predicted Value |

| Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Data not available |

| Standard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) | Data not available |

| Standard Entropy (S°) (J/mol·K) | Data not available |

Note: This table illustrates the kind of thermochemical data that would be obtained from computational analysis. Specific values for this compound are not available in existing literature.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Kinetic Modeling of Complex Chlorination and Degradation Processes

Kinetic modeling can be used to simulate the complex reaction networks involved in the synthesis (chlorination of indene) and degradation of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-. Such models would consist of a series of elementary reaction steps, each with an associated rate constant.

Prediction of Isomer Distribution and Stereochemical Outcomes

The synthesis of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- could potentially lead to the formation of various constitutional isomers and stereoisomers. Computational chemistry can be employed to predict the relative stabilities of these different isomers. By calculating the Gibbs free energies of the possible isomers, their equilibrium distribution can be estimated.

Furthermore, by modeling the reaction pathways leading to the formation of different isomers, it may be possible to predict the kinetic product distribution. This would involve locating the transition states for each reaction pathway and calculating the corresponding activation energies. Such studies are crucial for understanding and controlling the selectivity of the synthesis process.

Transition State Theory Applications for Reaction Rate Constants

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of elementary chemical reactions. In the context of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-, TST could be applied to determine the rate constants for key reaction steps in its formation or degradation.

This would involve locating the transition state structure for a given reaction and calculating its Gibbs free energy of activation (ΔG‡). The rate constant can then be calculated using the Eyring equation. These computationally determined rate constants can serve as input for the kinetic models described in section 6.2.1, allowing for a more quantitative and predictive understanding of the compound's reactivity.

Table 3: Hypothetical Activation Energies for Reactions of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-

| Reaction | Transition State | Activation Energy (ΔG‡) (kJ/mol) |

| Dehydrochlorination | Data not available | Data not available |

| Oxidation | Data not available | Data not available |

Note: This table is a representation of the data that would be generated using Transition State Theory. No specific data is available for this compound in the scientific literature.

Molecular Interactions and Interfacial Phenomena Modeling

Computational modeling serves as a powerful tool for understanding the complex world of molecular interactions and interfacial phenomena, providing insights that are often difficult to obtain through experimental methods alone. For heavily chlorinated organic molecules like 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-, these theoretical investigations are crucial for predicting their environmental fate, intermolecular aggregation, and behavior at interfaces. Due to a lack of specific research on 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-, this section will draw upon computational studies of analogous perchlorinated and polycyclic aromatic hydrocarbons (PAHs) to infer the likely nature of its molecular interactions.

The primary non-covalent forces expected to govern the interactions of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- include π-π stacking, halogen bonding, and van der Waals forces. The presence of a π-conjugated system in the indene (B144670) core facilitates attractive π-π stacking interactions, which are a significant driving force for the aggregation of aromatic molecules. The numerous chlorine substituents dramatically influence these interactions by modifying the electronic properties of the aromatic rings and introducing the possibility of halogen bonding.

Theoretical methods such as Density Functional Theory (DFT), particularly with the inclusion of dispersion corrections (DFT-D), and high-level ab initio calculations like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are employed to accurately model these weak interactions. Symmetry-Adapted Perturbation Theory (SAPT) is an especially valuable computational technique as it allows for the decomposition of the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion (London forces). nih.govnih.gov This provides a detailed understanding of the fundamental nature of the intermolecular forces at play.

For analogous systems like the chlorobenzene (B131634) dimer, computational studies have identified π-stacked structures with binding energies in the range of 17 to 20 kJ/mol. aip.org The benzene (B151609) dimer, a foundational model for π-π interactions, exhibits a remarkably flat potential energy surface with tilted T-shaped and parallel-displaced conformers being nearly equal in energy, around -2.8 kcal/mol as determined by high-level calculations. nih.gov The introduction of multiple chlorine atoms, as in hexachlorobenzene, is expected to significantly alter the electrostatic potential of the aromatic ring, influencing the preferred orientation and strength of these interactions.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of ensembles of molecules, providing insights into phenomena such as self-assembly, aggregation in solution, and partitioning behavior between different environmental compartments. These simulations can model how molecules of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- would interact with each other and with solvent molecules over time, predicting the formation of aggregates driven by the aforementioned non-covalent interactions.

Illustrative Interaction Energy Decomposition

| Interaction Energy Component | Estimated Contribution (kcal/mol) | Physical Nature |

| Electrostatics (Eelst) | -1.5 to -3.0 | Interaction between the static charge distributions of the molecules. |

| Exchange-Repulsion (Eexch) | +3.0 to +5.0 | Pauli repulsion due to the overlap of electron clouds. |

| Induction (Eind) | -0.5 to -1.5 | Polarization of one molecule by the electric field of another. |

| Dispersion (Edisp) | -4.0 to -7.0 | Attractive forces arising from correlated electron fluctuations. |

| Total Interaction Energy | -3.0 to -6.5 | Sum of all contributions, indicating a stable dimer. |

Note: This table is illustrative and based on data for analogous perchlorinated aromatic systems. Specific values for 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- would require dedicated computational studies.

Modeling of interfacial phenomena, such as the adsorption of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- onto surfaces or its partitioning at an octanol-water interface, would also rely on these computational techniques. Understanding these interactions at a molecular level is critical for predicting the environmental transport and ultimate fate of such persistent organic pollutants.

Future Research Directions and Unexplored Avenues for 1h Indene, 1,1,2,3,4,5,6,7 Octachloro

Investigation of Novel Degradation Technologies and Catalytic Approaches

The stability of the carbon-chlorine bond in highly chlorinated compounds makes them resistant to natural degradation processes. nih.gov Therefore, a primary research focus should be the development of efficient technologies for their destruction. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, have shown promise for degrading recalcitrant organic pollutants and warrant investigation for this compound. iwaponline.commatec-conferences.org

Another promising area is catalytic hydrodechlorination, which involves the use of a catalyst to replace chlorine atoms with hydrogen. researchgate.net This approach can transform toxic chlorinated compounds into less harmful substances. Research should explore the efficacy of various catalytic systems, such as those based on zero-valent metals (e.g., iron) or bimetallic nanoparticles, for the complete dechlorination of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-. researchgate.netere.ac.cn

Table 1: Hypothetical Comparison of Degradation Technologies for 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-

| Technology | Catalyst/Reagent | Potential Efficiency (%) | Key Research Question |

|---|---|---|---|

| Advanced Oxidation (AOP) | H₂O₂/UV | 75-85 | Optimization of pH and oxidant dosage |

| Catalytic Hydrodechlorination | Fe-Ni Nanoparticles | 90-98 | Catalyst longevity and potential for fouling |

| Sonochemical Degradation | Ultrasonic Irradiation | 60-70 | Effect of frequency and power on degradation rate |

Development of Advanced Spectroscopic Probes for In-Situ Monitoring of Transformations

Understanding the kinetics and mechanisms of degradation requires real-time monitoring of the transformation processes. In-situ spectroscopic techniques offer the ability to track changes in chemical structure and concentration without the need for sample extraction, providing dynamic insights into the reaction. rsc.orgrsc.org

Future research should focus on developing and applying methods like Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the degradation of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-. researchgate.netnih.gov These techniques can provide valuable data on the disappearance of the parent compound and the emergence of intermediate products, helping to elucidate the degradation pathway. rsc.org

Table 2: Potential Spectroscopic Techniques for In-Situ Monitoring

| Spectroscopic Method | Information Gained | Potential Advantages | Research Challenge |

|---|---|---|---|

| In-Situ FTIR | Changes in functional groups, C-Cl bond cleavage | High specificity for molecular vibrations | Water interference in aqueous samples |

| In-Situ Raman | Real-time concentration changes | Excellent for aqueous solutions, complementary to FTIR | Lower sensitivity for some compounds |

High-Throughput Computational Screening for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of chemical compounds, thereby guiding experimental work. nih.govacs.org High-throughput computational screening can be employed to build quantitative structure-activity relationship (QSAR) models. dtic.mil These models can predict the environmental fate, persistence, and potential toxicity of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- and its potential transformation products.

Future computational studies could screen a virtual library of related chlorinated indenes to identify structural features that influence their reactivity and degradability. nih.goveurochlor.org This would enable a proactive assessment of similar compounds and help prioritize them for further experimental investigation.

Table 3: Illustrative Data from a Hypothetical Computational Screening Study

| Compound Analogue | Number of Cl Atoms | Predicted Half-Life (days) | Predicted Receptor Binding Affinity (LogK) |

|---|---|---|---|

| Heptachloro-1H-indene | 7 | 250 | -5.2 |

| Hexachloro-1H-indene | 6 | 180 | -4.8 |

| Pentachloro-1H-indene | 5 | 110 | -4.1 |

Elucidation of Unknown Transformation Products and Environmental Pathways

When a persistent organic pollutant degrades, it can form various transformation products (TPs), which may be as or more toxic than the original compound. nih.govnih.gov A critical area of future research is the identification of the TPs formed during the abiotic and biotic degradation of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-.

This research requires the use of advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS), to detect and identify these unknown compounds in complex environmental matrices. acs.orgresearchgate.net Furthermore, studies on its environmental pathways—including sorption to soil, atmospheric transport, and potential for bioaccumulation—are necessary to build a complete picture of its environmental fate. fao.orgenvision-dtp.org

Table 4: Potential Transformation Products and Identification Methods

| Potential Transformation Product | Formation Pathway | Primary Analytical Technique |

|---|---|---|

| Heptachloro-1H-indenone | Oxidation | LC-HRMS/MS |

| Hydroxylated octachloro-1H-indene | Hydrolysis | GC-MS (after derivatization) |

| Dechlorinated indene (B144670) species | Reductive Dechlorination | GC-MS/MS |

Role of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- as a Reference Standard in Environmental Analytical Methodologies

Accurate quantification of environmental contaminants is fundamental to risk assessment and regulatory monitoring. This accuracy is heavily dependent on the availability of high-purity certified reference materials (CRMs). quality-pathshala.comnih.govgbjpl.com.au A well-characterized standard for 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- is essential for validating analytical methods, calibrating instruments, and ensuring the comparability of data across different laboratories. europa.eutandfonline.com

Future efforts should focus on the synthesis, purification, and certification of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- as a CRM. This involves rigorous characterization of its identity and purity, and establishing its metrological traceability to international standards. nih.govgbjpl.com.au The availability of such a standard would be a critical enabler for all research and monitoring activities related to this compound.

Table 5: Specifications for a Certified Reference Material (CRM)

| Parameter | Specification | Purpose |

|---|---|---|

| Chemical Purity | ≥99.5% | Ensures accuracy of calibration |

| Certified Concentration | Provided with uncertainty value | Allows for quantitative analysis |

| Isotopic Labeling | Availability of ¹³C-labeled analogue | Serves as an internal standard for isotope dilution methods |

Q & A

What methodological frameworks are most effective for designing experiments to optimize the synthesis of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-?

Basic Research Question

Experimental design should integrate factorial design principles to systematically evaluate variables such as reaction temperature, chlorination agents, and catalyst ratios. For example, a 2³ factorial design allows simultaneous testing of these factors to identify interactions and optimize yield . Additionally, pre-experimental designs (e.g., pilot studies) can refine protocols before full-scale synthesis, minimizing resource waste . Linking the design to chlorination reaction kinetics or organochlorine stability theories ensures alignment with mechanistic hypotheses .

How can advanced analytical techniques resolve structural ambiguities in 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- derivatives?

Basic Research Question

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) with high-resolution mass spectrometry (HRMS) to confirm molecular connectivity and chlorine substitution patterns. Computational methods (DFT calculations) can predict NMR chemical shifts for comparison with empirical data, addressing discrepancies in stereochemical assignments . For persistent ambiguities, X-ray crystallography provides definitive structural validation, though synthesis of single crystals may require solvent screening .

What methodologies are recommended for studying the environmental persistence of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- in aquatic systems?

Intermediate Research Question

Employ microcosm experiments simulating aquatic environments to monitor degradation kinetics under controlled variables (pH, UV exposure, microbial activity). Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for trace-level quantification. Pair this with QSAR (Quantitative Structure-Activity Relationship) modeling to predict bioaccumulation potential, leveraging existing data on polychlorinated hydrocarbons . Theoretical frameworks should integrate environmental chemistry principles (e.g., fugacity models) to contextualize findings .

How can mechanistic toxicity studies of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- address contradictory in vitro vs. in vivo results?

Advanced Research Question

Adopt a tiered approach:

In vitro assays (e.g., cytochrome P450 inhibition, receptor-binding studies) to identify molecular targets.

In silico toxicokinetic modeling to predict metabolite formation and tissue-specific distribution.

In vivo validation using transgenic models (e.g., CRISPR-edited organisms) to isolate metabolic pathways.

Contradictions often arise from interspecies metabolic differences or assay sensitivity thresholds; cross-referencing with bibliometric analysis of prior studies can highlight methodological gaps .

What strategies resolve contradictions in degradation pathway data for 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-?

Advanced Research Question

Apply isotopic labeling (e.g., ¹³C or ³⁶Cl) to track degradation intermediates via LC-MS/MS. Combine with multivariate statistical analysis (e.g., PCA) to differentiate abiotic vs. biotic pathways. For conflicting literature results, conduct a systematic review using PRISMA guidelines to assess study quality and contextualize variables (e.g., pH, temperature) . Replication studies under standardized OECD protocols enhance reproducibility .

How should theoretical frameworks guide research on the photostability of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro-?

Methodological Guidance

Link experiments to quantum chemistry theories (e.g., TD-DFT for predicting UV absorption spectra) and radical reaction mechanisms. Design light-exposure experiments using solar simulators with spectral output matching environmental conditions. Theoretical models should inform hypothesis generation (e.g., chlorine substitution’s impact on bond dissociation energies) and data interpretation .

What role can AI-driven tools play in accelerating the discovery of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- applications?

Advanced Research Question

Integrate AI platforms (e.g., COMSOL Multiphysics with machine learning modules) to simulate reaction pathways and optimize synthesis conditions. AI can also analyze high-throughput screening data to identify novel biological activities or predict environmental fate. Smart laboratories with autonomous robotic systems enable real-time adjustments to experimental parameters, reducing trial-and-error inefficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.